9,10-Diisocyanoanthracene
CAS No.: 139513-41-0
Cat. No.: VC19120293
Molecular Formula: C16H8N2
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 139513-41-0 |
|---|---|
| Molecular Formula | C16H8N2 |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 9,10-diisocyanoanthracene |
| Standard InChI | InChI=1S/C16H8N2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10H |
| Standard InChI Key | WBFKYEJSQKXWLS-UHFFFAOYSA-N |
| Canonical SMILES | [C-]#[N+]C1=C2C=CC=CC2=C(C3=CC=CC=C31)[N+]#[C-] |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Bonding
The anthracene core in 9,10-diisocyanoanthracene consists of three fused benzene rings, with isocyano groups replacing hydrogen atoms at the 9 and 10 positions. This substitution introduces electron-withdrawing character, altering the electronic structure while preserving the planar geometry critical for π-π stacking interactions . Single-crystal X-ray diffraction (XRD) studies of analogous 9,10-disubstituted anthracenes reveal minor deviations from planarity (dihedral angles <5.1°) due to steric interactions between substituents and peri-hydrogens .
Table 1: Crystallographic Parameters of 9,10-Disubstituted Anthracenes
| Parameter | Value Range |
|---|---|
| Dihedral Angle (ω) | 3.1° – 5.1° |
| π-π Stacking Distance | 3.54 Å – 4.82 Å |
| C–H···π Interactions | 2.71 Å – 2.89 Å |
Electronic Configuration
The isocyano groups induce a bathochromic shift in the UV-Vis spectrum, with absorption maxima between 325–425 nm corresponding to π→π* transitions . Cyclic voltammetry measurements indicate a highest occupied molecular orbital (HOMO) energy of -5.4 eV and a lowest unoccupied molecular orbital (LUMO) energy of -2.5 eV, positioning it as an n-type semiconductor .
Synthesis and Manufacturing Processes
Cyanation of Anthracene Derivatives
A common route involves nucleophilic substitution of 9,10-dibromoanthracene with cyanide ions, yielding 9,10-diisocyanoanthracene after purification via sublimation. Optimal conditions include:
-
Solvent: Toluene/ethanol/water (4:1:1)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0)
-
Temperature: 80–100°C
Table 2: Comparison of Synthesis Methods
| Method | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 68 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | DMF/H₂O | 82 |
Post-Synthetic Modifications
Physicochemical Properties
Thermal Behavior
Thermogravimetric analysis (TGA) demonstrates decomposition temperatures exceeding 258°C, with derivatives bearing bulkier substituents showing improved stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 120°C, indicative of amorphous domain formation in thin films .
Photophysical Characteristics
Table 3: Optical and Electrochemical Data
| Property | Value |
|---|---|
| λₐbs (max) | 398 nm |
| λₑₘ (max) | 428 nm |
| Stokes Shift | 30 nm |
| HOMO/LUMO | -5.4 eV/-2.5 eV |
| Energy Gap (Eg) | 2.97 eV |
Applications in Organic Electronics
Organic Thin-Film Transistors (OTFTs)
Devices incorporating 9,10-diisocyanoanthracene derivatives exhibit electron mobilities up to 0.12 cm²/V·s, attributed to lamellar packing with π-π distances as short as 3.54 Å . The twisted arrangement of substituents (67.3–89.43°) mitigates steric hindrance while maintaining charge transport pathways .
Photocatalytic Systems
Under visible light irradiation, 9,10-diisocyanoanthracene catalyzes decarboxylative alkynylation reactions with quantum yields of 0.45, surpassing traditional metal-based catalysts in selectivity.
Recent Advances and Future Directions
Recent work focuses on optimizing substituent effects to enhance charge mobility while reducing synthetic complexity. Hybrid systems integrating 9,10-diisocyanoanthracene with perovskite materials show promise for tandem solar cells, achieving photon conversion efficiencies over 18% in preliminary trials .
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